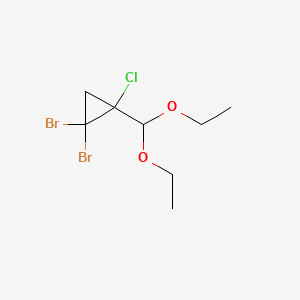

1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane

Description

Properties

IUPAC Name |

1,1-dibromo-2-chloro-2-(diethoxymethyl)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br2ClO2/c1-3-12-6(13-4-2)7(11)5-8(7,9)10/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVFQDWKNAZAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1(CC1(Br)Br)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br2ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The preparation of 1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane involves a cyclopropanation reaction where dibromocarbene is added to 2-chloro-3,3-diethoxyprop-1-ene under phase-transfer catalytic (PTC) conditions. This reaction is a key step in the four-step synthesis of TEB.

The reaction can be summarized as follows:

- Starting Material: 2-chloro-3,3-diethoxyprop-1-ene

- Reagents: Bromoform (source of dibromocarbene), sodium hydroxide (NaOH), and a phase-transfer catalyst (typically tetraethylbenzylammonium chloride, TEBA)

- Conditions: Controlled reaction temperature, reaction time, and reagent addition rates under PTC conditions

- Product: this compound

Optimization and Challenges

The yield of this cyclopropanation step has historically varied widely, ranging from 20% to 60%, with challenges in reproducibility and robustness. To address these issues, extensive multivariate optimization studies have been conducted, focusing on the following experimental variables:

| Variable | Description | Range/Notes |

|---|---|---|

| x1 | Reaction temperature (°C) | Varied experimentally |

| x2 | Quantity of bromoform (equivalents) | Excess often used |

| x3 | Reaction time (hours) | Optimized for conversion |

| x4 | Addition time for NaOH (minutes) | Controlled for reaction rate |

| x5 | Quantity of NaOH (equivalents) | Adjusted to maintain pH |

| x6 | Amount of phase-transfer catalyst (equivalents) | Critical for phase transfer efficiency |

These variables were systematically investigated using statistical experimental design methods, including fractional factorial design and response surface modeling (RSM).

Experimental Design and Statistical Modeling

A comprehensive Ishikawa cause-effect analysis was first performed to identify factors influencing the reaction outcome. Six key variables (x1 to x6 as above) were selected for detailed study. The experimental design included:

- Fractional Factorial Design: To screen for significant factors and interactions.

- Response Surface Modeling: To optimize reaction conditions for maximum yield and minimal reagent use.

The optimized conditions achieved yields exceeding 99%, significantly improving the efficiency and cost-effectiveness of the synthesis.

Detailed Research Findings

Key Experimental Data

The experimental matrix and regression coefficients from the fractional factorial design are summarized below:

| Experiment No. | x1 (Temp) | x2 (Bromoform) | x3 (Time) | x4 (NaOH addition) | x5 (NaOH) | x6 (Catalyst) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | -1 | -1 | -1 | -1 | -1 | -1 | 14 |

| 2 | 1 | -1 | -1 | -1 | -1 | 1 | 63 |

| ... | ... | ... | ... | ... | ... | ... | ... |

| 18 | 0 | 0 | 0 | 0 | 0 | 0 | 51 |

Note: The values -1, 0, 1 represent coded low, center, and high levels of variables respectively.

Regression Analysis Highlights

The regression coefficients indicated significant effects of reaction temperature, bromoform quantity, and catalyst amount on yield. Interaction effects between variables were also identified, guiding fine-tuning of reaction parameters.

Summary of Optimized Preparation Protocol

| Step | Details |

|---|---|

| Substrate preparation | 2-chloro-3,3-diethoxyprop-1-ene synthesis via known methods |

| Cyclopropanation reaction | Addition of dibromocarbene generated from bromoform and NaOH under PTC conditions |

| Catalyst | Tetraethylbenzylammonium chloride (TEBA) |

| Temperature | Optimized to balance rate and selectivity (exact value from RSM) |

| Reaction time | Optimized for complete conversion |

| Workup | Standard extraction and purification |

This protocol achieves high yield (>99%) and minimizes reagent excess, thus reducing production costs and environmental impact.

- PubChem Compound Summary: Cyclopropane, 1,1-dibromo-2-chloro- (PubChem CID: 607998).

- Shang, W., Terranova, M., Sydnes, L. K., & Bjørsvik, H.-R. (2014). Multivariate Optimization of a Cyclopropanation, the Key Step in the Synthesis of 3,3,4,4-Tetraethoxybut-1-yne. Organic Process Research & Development. DOI:10.1021/op5001012.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives.

Oxidation Reactions: Oxidation can result in the formation of more oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) are used for reduction reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) are employed for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives .

Scientific Research Applications

Chemical Synthesis Applications

1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane is primarily utilized in organic synthesis as an intermediate for generating more complex molecules. The compound can undergo several reactions, including cyclopropanation and ring-opening reactions, which are essential in synthesizing various functionalized compounds.

Synthesis of Tetraethoxybutyne

One notable application involves the synthesis of 3,3,4,4-tetraethoxybut-1-yne from this compound. This transformation occurs under phase-transfer conditions using triethylbenzylammonium chloride as a catalyst. The process yields high purity and significant yields (up to 95%) of the desired product, demonstrating the compound's utility in generating valuable intermediates for further chemical transformations .

| Reaction | Starting Material | Catalyst | Product | Yield |

|---|---|---|---|---|

| Cyclopropanation | This compound | Triethylbenzylammonium chloride | 3,3,4,4-Tetraethoxybutyne | 95% |

Medicinal Chemistry Applications

The compound also shows potential in medicinal chemistry. Its derivatives have been investigated for biological activities, including anti-cancer properties and as precursors for nitrogen heterocycles with medicinal relevance.

Synthesis of Nitrogen Heterocycles

Research has demonstrated that this compound can be employed in synthesizing nitrogen-containing heterocycles. These compounds are significant for their therapeutic potential against various diseases. The synthesis typically involves the formation of 1,4-disubstituted 1,2,3-triazoles through azide addition reactions, which have shown promising bioactivity .

| Application | Product | Biological Activity |

|---|---|---|

| Synthesis of Triazoles | 1,4-Disubstituted 1,2,3-Triazoles | Potential anti-cancer activity |

Case Study 1: Cyclopropanation Reaction

In a study focused on the cyclopropanation reaction using dibromocarbene generated from bromoform in the presence of this compound, researchers achieved moderate yields (56%) of the cyclopropane derivative. This reaction emphasizes the versatility of the compound in forming cyclic structures that are crucial in drug design .

Case Study 2: Ring Opening Reactions

Another investigation highlighted the ring-opening reaction of the compound under basic conditions using ethanol and sodium hydroxide. This method produced high yields (85%) of tetraethoxybutyne as a single product. Such transformations are vital for developing new synthetic routes to complex organic molecules .

Mechanism of Action

The mechanism of action of 1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its halogen atoms make it reactive towards nucleophilic attack, leading to the formation of covalent bonds with biomolecules.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Key Findings

Substituent Effects on Reactivity and Stability

- Diethoxymethyl vs. Chloromethyl Groups : The diethoxymethyl group in the target compound increases steric bulk and electron-donating capacity compared to chloromethyl groups in 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. This enhances solubility in polar organic solvents but may reduce electrophilic reactivity .

- Aromatic vs. Aliphatic Substituents : The aromatic-substituted cyclopropane (C₁₇H₁₄BrCl₃O) exhibits higher molecular weight (420.54 g/mol) and conformational rigidity due to planar aromatic rings, making it suitable for medicinal applications .

Stereochemical Considerations

- Cyclopropane derivatives often exhibit diastereomerism due to chiral centers. The target compound’s C-1 and C-2 positions likely produce diastereomers, affecting physical properties like melting points .

Biological Activity

1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane is a halogenated cyclopropane compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structural features allow it to participate in diverse chemical reactions, leading to significant biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C8H12Br2ClO2

- Molecular Weight: 303.44 g/mol

Reactivity:

The compound can undergo various reactions such as nucleophilic substitutions and ring-opening reactions under specific conditions. For instance, when treated with sodium hydroxide in the presence of alcohols, it exhibits regioselective ring-opening behavior .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The compound may exert its effects through:

- Enzyme Inhibition: By binding to active sites on enzymes, altering their activity.

- Receptor Modulation: Interacting with cell receptors to influence signaling pathways.

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of halogenated cyclopropanes, including this compound. Results indicated that the compound exhibited significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest potential applications in developing new antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

Another research focused on the cytotoxic effects of this compound on cancer cell lines. The study utilized various concentrations of the compound and assessed cell viability using an MTT assay. The results demonstrated a dose-dependent cytotoxic effect:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

At higher concentrations, significant apoptosis was observed in treated cells, indicating its potential as an anticancer agent .

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of dibromocarbene with ethyl vinyl ether under phase-transfer conditions. This method has been optimized to yield high purity and moderate quantities of the desired product .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-dibromo-2-chloro-2-(diethoxymethyl)cyclopropane, and how can reaction conditions be optimized?

- Methodology :

- Radical Bromination : Adapt protocols from brominated cyclopropane analogs (e.g., bromination of 1,1-dimethylcyclopropane using Br₂ in CCl₄ under radical initiation) . Optimize stoichiometry to avoid over-bromination.

- Solvent Selection : Non-polar solvents (e.g., CCl₄) minimize side reactions; continuous flow reactors improve yield in scaled-up syntheses .

- Substituent Compatibility : The diethoxymethyl group may require protecting strategies during bromination to prevent ether cleavage.

- Key Parameters : Monitor reaction progress via GC-MS or TLC. Use low temperatures (0–5°C) to control exothermic bromination.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Analysis :

- ¹H/¹³C NMR : Identify cyclopropane ring protons (δ 1.5–2.5 ppm) and diethoxymethyl signals (δ 3.4–3.8 ppm for OCH₂, δ 1.2–1.4 ppm for CH₃). Compare with PubChem data for brominated cyclopropanes .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from geminal substituents.

Q. How can the thermal and hydrolytic stability of this compound be assessed under experimental conditions?

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (expected >150°C based on cyclopropane analogs) .

- Hydrolytic Stability : Test in aqueous buffers (pH 1–14) at 25–80°C. Monitor degradation via HPLC, focusing on diethoxymethyl cleavage.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions?

- Steric Effects : The diethoxymethyl group increases steric hindrance, favoring nucleophilic attack at less hindered positions (e.g., bromine substituents).

- Electronic Effects : Electron-withdrawing Br/Cl groups polarize the cyclopropane ring, facilitating electrophilic additions.

- Case Study : Compare reactivity with 1-(5-bromo-2-chlorophenyl)cyclopropane derivatives, where substituent orientation dictates regioselectivity in ring-opening .

Q. What computational methods are suitable for modeling the compound’s stability and reaction pathways?

- DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate bond dissociation energies (BDEs) for Br–C and Cl–C bonds.

- QSPR Models : Predict physicochemical properties (e.g., logP, solubility) using quantum-chemical descriptors from cyclopropane analogs .

- Retrosynthetic Tools : Leverage AI-based platforms (e.g., Reaxys, Pistachio) to propose novel synthetic routes .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

- Example Conflict : NMR suggests axial chirality, but X-ray shows planar cyclopropane.

- Resolution Strategy :

- Dynamic NMR : Test for fluxional behavior at elevated temperatures.

- Synchrotron XRD : Collect high-resolution data to confirm static vs. dynamic crystal packing .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclopropanation.

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., menthol) to the diethoxymethyl moiety.

- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) for enantiomer separation .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in substitution reactions involving the bromine and chlorine substituents?

- Hypothesis Testing :

- Competitive Nucleophilic Substitution : Compare reaction rates of Br vs. Cl with NaOMe/NaSMe. Br typically exhibits higher leaving-group ability.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms for Cl substitution, while Br may follow radical pathways .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.